tert-Butyl methyl(2-(methylamino)cyclohexyl)carbamate

Description

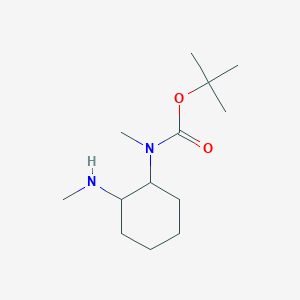

tert-Butyl methyl(2-(methylamino)cyclohexyl)carbamate is a carbamate derivative featuring a cyclohexyl backbone with a methylamino substituent at the 2-position and a methylcarbamate group protected by a tert-butyl moiety. This compound is structurally designed to balance lipophilicity and hydrogen-bonding capacity, making it a candidate for pharmaceutical intermediates, particularly in kinase inhibitors or enzyme-targeted therapies. Its synthesis typically involves multi-step reactions, including alkylation, coupling, and deprotection steps, as seen in analogous compounds .

Properties

IUPAC Name |

tert-butyl N-methyl-N-[2-(methylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(5)11-9-7-6-8-10(11)14-4/h10-11,14H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLOSKCKBZUWFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCCCC1NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl methyl(2-(methylamino)cyclohexyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₄N₂O₂, with a molecular weight of approximately 228.33 g/mol. The compound features a tert-butyl group , a cyclohexyl ring , and a methylamino functional group , contributing to its unique reactivity and potential biological functions.

Research indicates that the compound may interact with various molecular targets within biological systems:

- Neurotransmitter Modulation : It has been suggested that this compound can modulate neurotransmitter systems, influencing synaptic transmission and potentially affecting neurological outcomes.

- Enzyme Inhibition : The compound acts as a protective group for amines in peptide synthesis, allowing selective modifications that can engage in various biochemical pathways. Its ability to release free amines under acidic conditions is particularly noteworthy, as it may lead to therapeutic applications in enzyme inhibition and receptor binding.

Biological Activity

Several studies have highlighted the biological activity of this compound:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-Butyl carbamate | C₄H₉NO₂ | Simpler structure; primarily used in organic synthesis |

| tert-Butyl-N-methylcarbamate | C₆H₁₃N₃O₂ | Contains different functional groups; varied reactivity |

| Benzyl carbamate | C₉H₁₁NO₂ | Different chemical properties; used in similar contexts |

| tert-Butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate | C₁₂H₂₄N₂O₂ | Specific stereochemistry; affects biological activity |

The distinct combination of cyclohexyl and methylamino groups in this compound contributes to its unique reactivity patterns and biological activities compared to these similar compounds.

Comparison with Similar Compounds

Structural Analogues

tert-Butyl (2-aminocyclohexyl)methylcarbamate (CAS 1258641-17-6)

- Structure: Similar backbone but lacks the methylamino group at the 2-position; instead, it has a primary amine.

- Key Differences :

tert-Butyl ((cis-4-(aminomethyl)cyclohexyl)carbamate (CAS 509143-00-4)

- Structure: Aminomethyl group at the 4-position of the cyclohexane ring.

- Higher polarity due to the aminomethyl group, impacting solubility (logP ~1.5 vs. ~2.0 for the target compound) .

tert-Butyl (2-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate (CAS 1289386-75-9)

- Structure : Incorporates a chloropyrimidinyl substituent.

- Key Differences :

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | ~C13H25N2O2 | ~257 | ~2.0 | ~10 (DMSO) |

| tert-Butyl (2-aminocyclohexyl)methylcarbamate | C12H24N2O2 | 228.33 | 1.8 | 15 (DMSO) |

| tert-Butyl ((cis-4-(aminomethyl)cyclohexyl)carbamate | C12H24N2O2 | 228.33 | 1.5 | 20 (Water) |

Notes: The target compound’s methylamino group increases lipophilicity (higher logP) compared to analogues with primary amines, favoring membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.